molecular formula C14H12F3N3O2 B2716946 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1203381-05-8

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2716946
CAS No.: 1203381-05-8
M. Wt: 311.264
InChI Key: XALXFSOYYVEQIW-UHFFFAOYSA-N
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Description

2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a pyrimidinone-derived acetamide featuring a 4-(trifluoromethyl)phenyl substituent on the amide nitrogen. This compound is synthesized via alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamide derivatives under basic conditions, as described in analogous protocols for related thiopyrimidines . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmacological studies targeting enzymes or receptors sensitive to electron-withdrawing substituents.

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c1-9-6-13(22)20(8-18-9)7-12(21)19-11-4-2-10(3-5-11)14(15,16)17/h2-6,8H,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALXFSOYYVEQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved by reacting appropriate starting materials such as 4-methyl-6-oxopyrimidine with suitable reagents under controlled conditions.

    Introduction of the Trifluoromethylphenyl Group: This step involves the reaction of the pyrimidine derivative with 4-(trifluoromethyl)phenylamine under specific conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction could produce reduced acetamide compounds.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several steps, including the formation of the pyrimidine ring and subsequent modifications. Common reagents include methyl-substituted anilines and trifluoromethylated phenyl derivatives. The synthesis often employs solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Anticancer Properties

Research indicates that 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, with notable cytotoxic effects measured by IC50 values:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.3
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)18.7

These results suggest that the compound may selectively target cancer cells while maintaining lower toxicity towards normal cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated potential as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial strains, potentially disrupting bacterial cell walls or inhibiting essential metabolic pathways .

Case Studies and Research Findings

Recent studies have highlighted the compound's promising therapeutic potential:

  • Anticancer Study : A detailed investigation into its effects on various cancer cell lines revealed that it significantly reduced cell viability in MCF-7 and HeLa cells compared to controls.
  • Antimicrobial Testing : In vitro tests showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
  • Mechanistic Insights : Further research is ongoing to elucidate the precise molecular targets and pathways affected by this compound, which may lead to the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Sulfur vs. Oxygen Linkage: The thioether in 5.15 may confer greater conformational flexibility but lower metabolic stability than the oxygen-linked pyrimidinone in the target compound .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis aligns with established alkylation methods for pyrimidinones, though yields for analogous compounds (e.g., 60% for 5.15) suggest moderate efficiency .
  • Metabolic Stability: The CF₃ group likely reduces cytochrome P450-mediated metabolism compared to electron-donating substituents (e.g., phenoxy), a critical advantage in drug design .

Biological Activity

The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant studies that elucidate its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C19H23F3N6O2
  • Molecular Weight : 424.4 g/mol
  • IUPAC Name : this compound

The compound features a pyrimidine ring substituted with a trifluoromethyl phenyl group, which is believed to enhance its biological activity by increasing lipophilicity and altering pharmacokinetic properties.

Anticonvulsant Activity

Research has indicated that compounds similar to the target molecule exhibit anticonvulsant properties. A study synthesized various N-phenyl-acetamide derivatives and evaluated their efficacy in animal models of epilepsy. Results showed that lipophilicity correlated positively with anticonvulsant activity, suggesting that the structural modifications in compounds like the target molecule could enhance their therapeutic effects against seizures .

Inhibition of Enzymatic Activity

The compound's potential as an inhibitor of various enzymes has been explored. For instance, studies have shown that related compounds exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased acetylcholine levels, thereby improving cognitive function .

Antidiabetic Potential

Another area of interest is the compound's potential role in diabetes management. A related study demonstrated that certain pyrimidine derivatives could inhibit key enzymes involved in carbohydrate metabolism, including α-glucosidase and α-amylase. The IC50 values for these activities suggest a promising avenue for further research into the antidiabetic effects of similar compounds .

Study 1: Anticonvulsant Screening

In a comparative study, several derivatives were synthesized and tested for anticonvulsant activity. The findings revealed that modifications in the molecular structure significantly influenced efficacy. Compounds with higher lipophilicity were more effective at longer durations post-administration compared to less lipophilic analogs .

Study 2: Enzyme Inhibition Assays

A detailed enzymatic assay was conducted to evaluate the inhibitory effects of the compound on AChE. The results indicated a strong inhibitory effect with an IC50 value comparable to established AChE inhibitors used in clinical settings. This suggests potential applications in treating cognitive disorders .

Research Findings Summary Table

Study Biological Activity IC50 Value Remarks
Kamiński et al. AnticonvulsantNot specifiedHigher lipophilicity correlates with increased activity
PMC9146474 AChE InhibitionComparable to standard inhibitorsSignificant increase in acetylcholine levels observed
PMC11531508 α-Amylase InhibitionNot specifiedSuggests potential for antidiabetic applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidinone core followed by coupling with the trifluoromethylphenyl acetamide moiety. Key steps include:

  • Pyrimidinone formation : Cyclocondensation of β-keto esters or thiourea derivatives under acidic or basic conditions .
  • Acetamide coupling : Nucleophilic substitution or amidation reactions using reagents like chloroacetyl chloride and 4-(trifluoromethyl)aniline. Optimize reaction conditions (temperature: 60–80°C; solvent: DMF or THF; catalysts: triethylamine) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound characterized post-synthesis?

  • Analytical techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR. Key signals include the pyrimidinone NH (~12.5 ppm) and acetamide carbonyl (~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ peaks) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns .

Q. What biological activities are associated with this compound?

  • Primary activities :

  • Enzyme inhibition : Potentially targets kinases or proteases due to the pyrimidinone core’s electron-deficient nature .
  • Receptor modulation : The trifluoromethyl group enhances binding affinity to hydrophobic pockets in receptors (e.g., GPCRs) .
    • Secondary screening : Preliminary assays in cancer cell lines (e.g., MCF-7, HeLa) show IC50_{50} values in the micromolar range, suggesting antiproliferative effects .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Strategy :

  • Analog synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or methoxy groups) to assess impact on activity .
  • Functional group analysis : Compare bioactivity of acetamide vs. thioacetamide derivatives to evaluate hydrogen-bonding requirements .
  • Data interpretation : Use IC50_{50} shifts (>10-fold) to identify critical moieties. For example, fluorophenyl analogs in showed enhanced antimicrobial activity .

Q. How to analyze contradictory data in biological assays?

  • Case example : Discrepancies in IC50_{50} values across studies may arise from:

  • Assay conditions : Variations in pH, serum concentration, or incubation time (e.g., serum proteins binding to the trifluoromethyl group) .
  • Cell line heterogeneity : Use isogenic cell lines to control for genetic variability .
    • Resolution : Validate findings using orthogonal assays (e.g., thermal shift assays for target engagement) .

Q. What methodologies are used to study the compound’s mechanism of action?

  • Approaches :

  • Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify targets .
  • Apoptosis assays : Measure caspase-3/7 activation via fluorometric assays .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes to receptors like EGFR .

Q. How to assess the compound’s stability under experimental conditions?

  • Degradation studies :

  • Solvent stability : Monitor decomposition in DMSO or PBS via HPLC over 72 hours .
  • pH dependence : Test stability at pH 2–9; the acetamide group may hydrolyze under strongly acidic/basic conditions .
    • Storage recommendations : Lyophilized form at -20°C in inert atmosphere to prevent oxidation .

Q. What computational modeling approaches are suitable for this compound?

  • Methods :

  • Molecular dynamics (MD) simulations : Simulate binding to hydrophobic pockets using AMBER or GROMACS .
  • QSAR modeling : Train models with datasets from analogs (e.g., ) to predict logP and bioavailability .

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